molecular formula C19H22N2 B11412841 1-(2,5-dimethylbenzyl)-2-(propan-2-yl)-1H-benzimidazole

1-(2,5-dimethylbenzyl)-2-(propan-2-yl)-1H-benzimidazole

Cat. No.: B11412841
M. Wt: 278.4 g/mol
InChI Key: ALLLNTBTFDUXDE-UHFFFAOYSA-N
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Description

1-[(2,5-dimethylphenyl)methyl]-2-(propan-2-yl)-1H-1,3-benzodiazole is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-dimethylphenyl)methyl]-2-(propan-2-yl)-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, followed by cyclization to form the benzimidazole ring .

Industrial Production Methods

Industrial production methods for benzimidazoles often involve large-scale batch or continuous processes. These methods utilize similar synthetic routes but are optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-dimethylphenyl)methyl]-2-(propan-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

1-[(2,5-dimethylphenyl)methyl]-2-(propan-2-yl)-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for treating infections and inflammatory conditions.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-2-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with the synthesis of nucleic acids, leading to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,5-dimethylphenyl)methyl]-2-(propan-2-yl)-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-2-propan-2-ylbenzimidazole

InChI

InChI=1S/C19H22N2/c1-13(2)19-20-17-7-5-6-8-18(17)21(19)12-16-11-14(3)9-10-15(16)4/h5-11,13H,12H2,1-4H3

InChI Key

ALLLNTBTFDUXDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C(C)C

Origin of Product

United States

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